N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine
Description
N'-Cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is a structurally complex aliphatic amine featuring a central ethane-1,2-diamine backbone substituted with a cyclooctyl group and a 2,5-dimethoxyphenethyl moiety. The dimethoxyphenyl group is known to enhance electron donation through methoxy substituents, while the cyclooctyl group may influence steric interactions in surface adsorption or receptor binding.
Properties
CAS No. |
627524-72-5 |
|---|---|
Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H34N2O2/c1-23-19-10-11-20(24-2)17(16-19)12-13-21-14-15-22-18-8-6-4-3-5-7-9-18/h10-11,16,18,21-22H,3-9,12-15H2,1-2H3 |
InChI Key |
YYPJREDMQLJKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNCCNC2CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the cyclooctyl and 2,5-dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amination and alkylation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that compounds similar to N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine exhibit significant anti-cancer activity. A study highlighted the role of structurally related compounds in targeting specific cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Case Study : A derivative was tested against various cancer cell lines, including cervical (HeLa), prostate (PC-3), and ovarian (SKOV-3) cells. The results showed that these compounds were less toxic to normal cells while effectively reducing tumor cell viability .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Compounds with similar amine functionalities have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
- Research Findings : Investigations into the effects of this compound on neurotransmitter levels indicate that it may influence serotonin and dopamine pathways, which are critical in treating mood disorders and neurodegenerative diseases .
Nanoparticle Conjugation
This compound can be utilized in drug delivery systems by conjugating it with nanoparticles. This approach enhances the solubility and bioavailability of poorly soluble drugs.
- Application Example : When conjugated with lipid-based nanoparticles, the compound demonstrated improved drug release profiles and targeted delivery to tumor sites, minimizing systemic toxicity .
Targeted Therapy
The ability of this compound to selectively bind to certain receptors on cancer cells positions it as a candidate for targeted therapy. By attaching therapeutic agents to this compound, researchers aim to increase the efficacy of treatment while reducing side effects.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethane-1,2-diamine Derivatives
Linear aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) are well-studied for corrosion inhibition. Key differences include:
The cyclooctyl group in the target compound likely reduces adsorption efficiency on metal surfaces compared to DETA/TETA due to steric hindrance. However, the dimethoxyphenyl group may compensate by enabling π-electron interactions with metal surfaces .
Dimethoxyphenyl-containing Analogs
Compounds like 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) share the 2,5-dimethoxyphenethyl motif but differ in backbone structure:
The ethane-1,2-diamine backbone in the target compound may enhance chelation capabilities compared to 25H-NBOH, which prioritizes receptor binding via the phenol group.
Bulky Substituent-bearing Amines
Chloroethylamines like N,N-Dimethyl-2-chloroethylamine () and the target compound both feature bulky substituents but differ in reactivity:
The absence of a reactive halogen in the target compound suggests lower toxicity and broader environmental stability compared to chloroethylamines.
Biological Activity
N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 302.45 g/mol
- CAS Number : 627519-34-0
This compound features a cyclooctyl group and a dimethoxyphenyl moiety, which are significant for its interaction with biological systems.
Research indicates that this compound may act primarily as a dopamine receptor modulator , specifically targeting D3 dopamine receptors. The modulation of these receptors is crucial in various neurological conditions and could have implications in treating disorders such as schizophrenia and Parkinson's disease.
Key Findings:
- Dopamine Receptor Interaction : The compound exhibits selective agonistic activity towards D3 receptors, promoting β-arrestin translocation and G protein activation, which are critical for downstream signaling pathways .
- Cytotoxicity Studies : In vitro studies demonstrated that the compound has significant cytotoxic effects on various cancer cell lines, indicating potential anti-cancer properties. Specifically, it showed IC values in the low micromolar range against several human cancer cell lines .
Biological Activity Assessment
The biological activity of this compound can be summarized in the following table:
Case Studies
-
Dopamine Receptor Agonism :
A study conducted on various derivatives of similar compounds highlighted the selective agonistic effect on D3 receptors, with this compound showing promising results compared to other derivatives . -
Anticancer Effects :
In a comparative study involving multiple cancer cell lines, this compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents like Paclitaxel. The mechanism was linked to its ability to bind DNA and alter cellular proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
